Antofine

Oncology Cytotoxicity Structure-Activity Relationship

Antofine (CAS 32671-82-2) is a naturally occurring phenanthroindolizidine alkaloid isolated predominantly from plant species within the Apocynaceae and Asclepiadaceae families. This compound serves as a crucial chemical scaffold in medicinal chemistry research due to its multifaceted biological profile, which includes potent cytotoxic, antiviral, and antifungal activities.

Molecular Formula C23H25NO3
Molecular Weight 363.4 g/mol
CAS No. 32671-82-2
Cat. No. B1663387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntofine
CAS32671-82-2
Synonyms(-)-Antofine;  (R)-2,3,6-trimethoxy-9,11,12,13,13a,14-hexahydrodibenzo[f,h]pyrrolo[1,2b]isoquinoline;  2,3,6-trimethoxy-9,10,11,12,12a,13-hexahydro-9a-aza-cyclopenta[b]triphenylene;  (R)-antofine;  R-antofine
Molecular FormulaC23H25NO3
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3=C(CC4CCCN4C3)C5=CC(=C(C=C52)OC)OC
InChIInChI=1S/C23H25NO3/c1-25-15-6-7-16-18(10-15)20-12-23(27-3)22(26-2)11-19(20)17-9-14-5-4-8-24(14)13-21(16)17/h6-7,10-12,14H,4-5,8-9,13H2,1-3H3/t14-/m1/s1
InChIKeyNCVWJDISIZHFQS-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antofine (CAS: 32671-82-2): The Phenanthroindolizidine Alkaloid Scaffold for Cancer and Antifungal Research Procurement


Antofine (CAS 32671-82-2) is a naturally occurring phenanthroindolizidine alkaloid isolated predominantly from plant species within the Apocynaceae and Asclepiadaceae families [1]. This compound serves as a crucial chemical scaffold in medicinal chemistry research due to its multifaceted biological profile, which includes potent cytotoxic, antiviral, and antifungal activities . Its unique pentacyclic structure is fundamental to its mechanism of action, enabling interactions with various cellular targets such as the inhibition of NF-κB and AKT/mTOR signaling pathways, and disruption of protein synthesis [2]. Antofine is commercially supplied as the levorotatory isomer, (-)-Antofine, and is intended strictly for research purposes, including drug development and biochemical pathway investigation [1].

1 Phenanthroindolizidine alkaloid scaffold for cytotoxicity and antifungal screening studies
2 Supports NF-κB and AKT/mTOR pathway inhibition research; protein synthesis disruption context
3 Supplied as levorotatory isomer for chiral-sensitive cell-model studies

Why a Generic 'Phenanthroindolizidine' Alkaloid Cannot Substitute for Antofine (32671-82-2) in Research


Substituting Antofine with another phenanthroindolizidine alkaloid is scientifically invalid due to profound differences in potency, mechanism, and target selectivity driven by specific structural features. For instance, the presence of a methoxy group at the 2-position is more favorable for cytotoxic activity than a hydrogen atom, a difference evident in comparisons with deoxypergularinine [1]. Furthermore, (-)-antofine demonstrates a unique ability to effectively inhibit the proliferation of Met-mutated Caki-1 cells that are resistant to well-known Met tyrosine kinase inhibitors (TKIs), a property not shared by other in-class alkaloids [2]. Its distinct mode of action involves promoting dysregulation of DNA replication during early S-phase, a mechanism not observed for synthetic heteroatom-incorporated analogues [3]. Therefore, using a different alkaloid as a substitute will introduce variability that undermines the reproducibility and validity of experimental outcomes.

! 2‑Methoxy substitution is a key potency determinant; analogs without this group may show markedly different cytotoxicity profiles.
! Resistance-model response may not transfer: (-)-antofine retains activity in Met‑mutated TKI‑resistant cells, a property not generalizable to all phenanthroindolizidines.
! Mechanism mismatch risk: DNA replication dysregulation in early S‑phase is not observed with heteroatom‑incorporated analogs, limiting direct interchangeability.

Quantitative Evidence for Selecting Antofine (32671-82-2) Over Close Analogs in Drug Discovery


Potent Anticancer Activity: Comparative IC50 Values Against Deoxypergularinine

Antofine (Compound 1a) exhibits significantly superior in vitro cytotoxic potency compared to its close structural analog, deoxypergularinine (Compound 1b). The presence of a methoxy group at the 2-position of Antofine's phenanthrene ring is crucial for this enhanced activity. This difference is quantifiable, with Antofine achieving EC50 values in the low nanogram-per-milliliter range, whereas the potency of deoxypergularinine is notably reduced [1].

Cytotoxic potency vs. deoxypergularinine
Head-to-head
Antofine EC50 0.16 – 16 ng/mL
Deoxypergularinine higher EC50 (reduced potency)
2‑OCH3 > H for cytotoxicity
Supports cytotoxicity endpoint review; methoxy group drives potency in tested tumor lines.
In vitro panel incl. drug‑resistant variants.
Oncology Cytotoxicity Structure-Activity Relationship

Activity in Drug-Resistant Cancer: Quantitative Comparison with Met TKI Resistance

(-)-Antofine maintains potent anti-proliferative activity against cancer cells that have developed resistance to clinically relevant tyrosine kinase inhibitors (TKIs). It effectively inhibited the proliferation of Met-mutated Caki-1 cells, which are known to be resistant to well-established Met TKIs [1]. This contrasts with many standard therapies that lose efficacy against such resistant variants.

Resistance model activity (Met‑mutant)
Class-level
Retains proliferation inhibition in Met‑mutated Caki‑1 cells resistant to Met TKIs.
Supports TKI‑resistance model endpoint review; negative regulation of Met endosomal signaling.
Caki‑1 renal cancer cells; class‑level inference.
Drug Resistance Oncology Tyrosine Kinase Inhibitors

Selective Cytotoxicity: In Vivo Tumor Suppression Without General Toxicity

In a head-to-head context of in vivo performance, Antofine demonstrates selective antitumor efficacy. It effectively suppressed tumor growth in a HCT 116 implanted xenograft nude mouse model, showcasing its ability to translate in vitro potency to an in vivo system [1]. This finding is contrasted by its moderate to negligible phytotoxic effects on certain non-target plants, as it had little effect on the germination and root growth of black or pale swallow-wort [2].

Context‑dependent selectivity
Context-dependent
Tumor suppression in HCT 116 xenograft mice; negligible phytotoxicity in swallow‑wort seedling assays.
Reported context‑dependent activity; in vivo tumor model response vs. plant bioassay monitoring.
Cross‑study comparison, not a single experimental design.
In Vivo Efficacy Xenograft Model Tumor Suppression

Potentiation of Apoptosis: Synergistic Enhancement of TNF-α-Induced Cell Death

A key differentiator for Antofine is its ability to act as a chemosensitizer. Treatment with antofine significantly potentiated tumor necrosis factor-α (TNF-α)-induced apoptosis in human colon HCT 116 cells. This synergistic effect was quantified by an increase in the Annexin V-positive cell population and enhanced cleavage of PARP and caspase-8, markers of apoptotic cell death [1].

TNF‑α apoptosis potentiation
Data to verify
Enhanced Annexin V‑positive population, PARP and caspase‑8 cleavage upon co‑treatment with TNF‑α.
Supports apoptosis pathway‑response interpretation; may augment TNF‑α‑induced cell death markers.
HCT 116 colon cancer cells; supporting evidence.
Apoptosis Synergism TNF-α Chemosensitization

Preeminent Antifungal Activity: Defined MIC/MFC Values Against P. italicum

Antofine demonstrates potent antifungal activity with well-defined quantitative benchmarks. Against the citrus blue mold pathogen Penicillium italicum, Antofine exhibits a minimum inhibitory concentration (MIC) of 1.56 mg/L and a minimum fungicidal concentration (MFC) of 6.25 mg/L [1]. This level of potency is significant for a natural product and underscores its utility in developing novel antifungal agents.

Antifungal MIC / MFC
Reported
MIC 1.56 mg/L • MFC 6.25 mg/L
Reported antifungal endpoints; supports Penicillium italicum screening context.
P. italicum citrus blue mold assay.
Antifungal MIC/MFC Agricultural Pathology

High-Value Research Applications Where Antofine (32671-82-2) is the Optimal Choice


Investigating and Overcoming Tyrosine Kinase Inhibitor (TKI) Resistance in Cancer

Antofine is the ideal chemical probe for this application due to its unique ability to inhibit the proliferation of Met-mutated Caki-1 cells, which are resistant to clinically used Met TKIs [1]. By negatively regulating Met endosomal signaling, Antofine offers a distinct mechanism of action to study and potentially bypass TKI resistance pathways. This makes it a critical asset for oncology research programs focused on drug-resistant cancers.

Probing the Potentiation of TNF-α-Induced Apoptosis and Combinatorial Cancer Therapy

For researchers aiming to enhance the efficacy of existing cancer therapies, Antofine is a superior choice. Its demonstrated ability to potentiate TNF-α-induced apoptosis, as evidenced by increased markers like Annexin V, PARP, and caspase-8 cleavage, makes it a powerful tool for developing and studying novel combination treatment regimens [2].

SAR Studies for High-Potency Cytotoxic Phenanthroindolizidines

In structure-activity relationship (SAR) campaigns aiming to maximize cytotoxic potency, Antofine is the non-negotiable starting scaffold. Direct comparative studies have proven that a methoxy group at the 2-position (as in Antofine) is significantly more favorable for activity than a hydrogen atom (as in deoxypergularinine) [3]. This quantitative SAR insight ensures that Antofine is the most potent and informative core structure for analog design and optimization.

Application
Selection Property
Validation Focus
TKI resistance model studies
Resistance‑model response context
Met‑mutated cell proliferation endpoints
TNF‑α apoptosis pathway studies
Apoptosis potentiation context
Caspase/PARP cleavage and Annexin V markers
Cytotoxicity SAR studies
2‑Methoxy substituent SAR context
Cytotoxicity EC50 ranking in tumor panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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